

Commercial Availability and Technical Guide for 4-Hydroxymethyl-7-azaindole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxymethyl-7-azaindole

Cat. No.: B1289856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-7-azaindole, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and drug discovery. Its 7-azaindole core is a recognized pharmacophore, serving as a bioisostere of indole and purine. This structural feature allows it to act as a hinge-binding motif for various protein kinases, making it a compound of significant interest for the development of novel therapeutics, particularly in oncology.^[1] This technical guide provides a comprehensive overview of the commercial availability, key technical data, synthetic protocols, and biological context of **4-Hydroxymethyl-7-azaindole**.

Commercial Availability and Suppliers

4-Hydroxymethyl-7-azaindole (CAS No. 936549-95-0) is available from a range of chemical suppliers specializing in research and development compounds. The purity and formulation can vary between suppliers, and it is recommended to request lot-specific certificates of analysis for critical applications.

Table 1: Commercial Suppliers of **4-Hydroxymethyl-7-azaindole**

Supplier	Location	Purity	Notes
NINGBO INNO PHARMCHEM CO.,LTD.	China	High Purity	Manufacturer and supplier.[2]
Wuhan ariel chemical Co., LTD.	China	95-99%	-
Shanghai T&W Pharmaceutical Co., Ltd.	China	-	-
Zhengzhou Alfachem Co., Ltd.	China	-	-
Synthonix Corporation (via Sigma-Aldrich)	USA	-	Available through major distributors.

Physicochemical and Technical Data

The following table summarizes the key physicochemical properties of **4-Hydroxymethyl-7-azaindole**. This data is essential for its handling, formulation, and use in experimental settings.

Table 2: Physicochemical Properties of **4-Hydroxymethyl-7-azaindole**

Property	Value	Reference
CAS Number	936549-95-0	[2]
Molecular Formula	C ₈ H ₈ N ₂ O	[2]
Molecular Weight	148.16 g/mol	[2]
Appearance	Off-white to light yellow solid	-
Purity (typical)	≥97% (by HPLC or NMR)	-

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **4-Hydroxymethyl-7-azaindole**, as well as a general protocol for assessing its biological activity in a kinase inhibition assay. These protocols are derived from established methods for the synthesis and evaluation of 7-azaindole derivatives.^{[3][4][5]}

Synthesis of 4-Hydroxymethyl-7-azaindole

A plausible synthetic route to **4-Hydroxymethyl-7-azaindole** involves a multi-step process starting from 7-azaindole, as suggested by patent literature for related 4-substituted derivatives.^[6] The key steps involve N-oxidation, followed by functionalization at the 4-position and subsequent reduction.

Step 1: N-Oxidation of 7-Azaindole

- Dissolve 7-azaindole in a suitable organic solvent such as tetrahydrofuran (THF).
- Cool the solution to 5-10 °C in an ice bath.
- Slowly add hydrogen peroxide (30-50% aqueous solution) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-5 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, reduce the solvent volume under vacuum and add a non-polar solvent like n-hexane to precipitate the N-oxide product.
- Filter the solid, wash with n-hexane, and dry to obtain 7-azaindole-N-oxide.

Step 2: Introduction of a Formyl Group at the 4-Position

- Suspend 7-azaindole-N-oxide in acetonitrile.
- Add phosphorus oxychloride (POCl₃) and heat the mixture to 80-100 °C.
- After 30-60 minutes, add a catalytic amount of diisopropylethylamine (DIPEA).

- Continue heating for 2-8 hours until the reaction is complete (monitored by TLC). This step is expected to yield 4-chloro-7-azaindole.
- A subsequent reaction, for example, a palladium-catalyzed formylation or a Vilsmeier-Haack reaction on a protected 7-azaindole, could introduce the aldehyde functionality. A more direct approach from the N-oxide may also be possible with specific reagents. For the purpose of this guide, we will assume the successful synthesis of 7-azaindole-4-carboxaldehyde.

Step 3: Reduction of 7-Azaindole-4-carboxaldehyde

- Dissolve 7-azaindole-4-carboxaldehyde in a suitable solvent like methanol or ethanol.
- Cool the solution to 0 °C.
- Add a reducing agent, such as sodium borohydride (NaBH_4), portion-wise.
- Stir the reaction at room temperature for 1-3 hours.
- Quench the reaction by the slow addition of water.
- Extract the product with an organic solvent like ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **4-Hydroxymethyl-7-azaindole**.

Purification Protocol

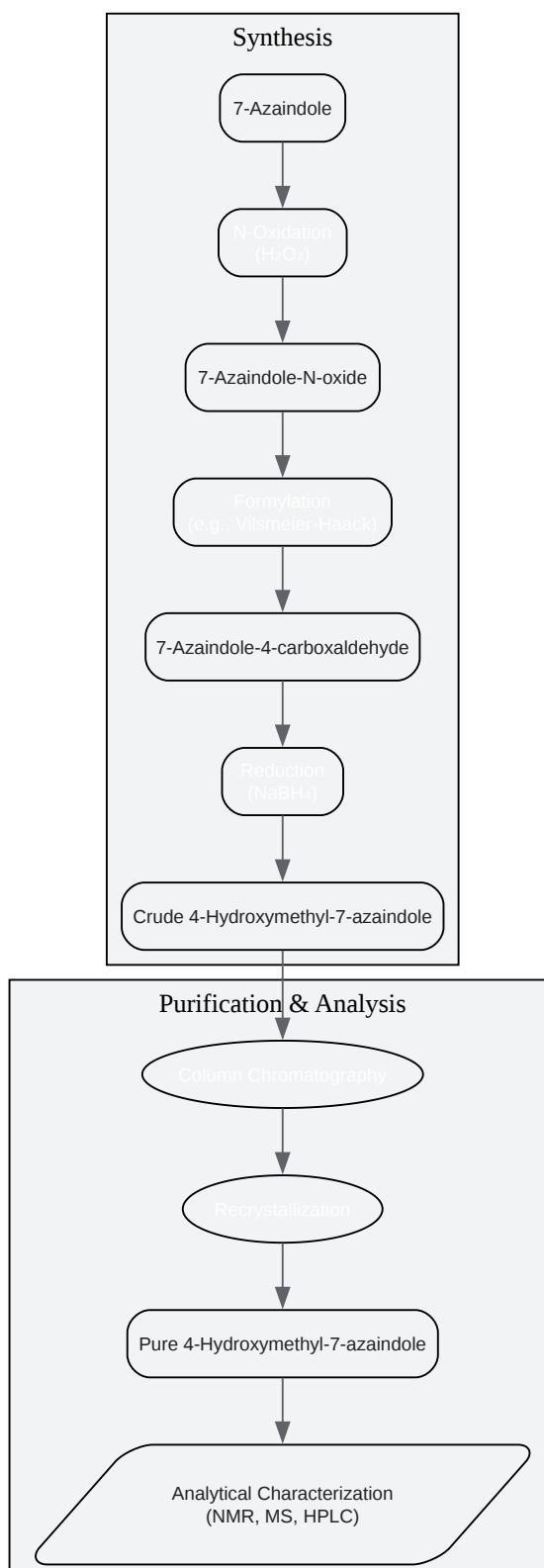
- The crude **4-Hydroxymethyl-7-azaindole** can be purified by silica gel column chromatography.
- A solvent system of dichloromethane (DCM) and methanol (e.g., a gradient of 0-10% methanol in DCM) is typically effective.
- Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to obtain the purified compound.
- Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.

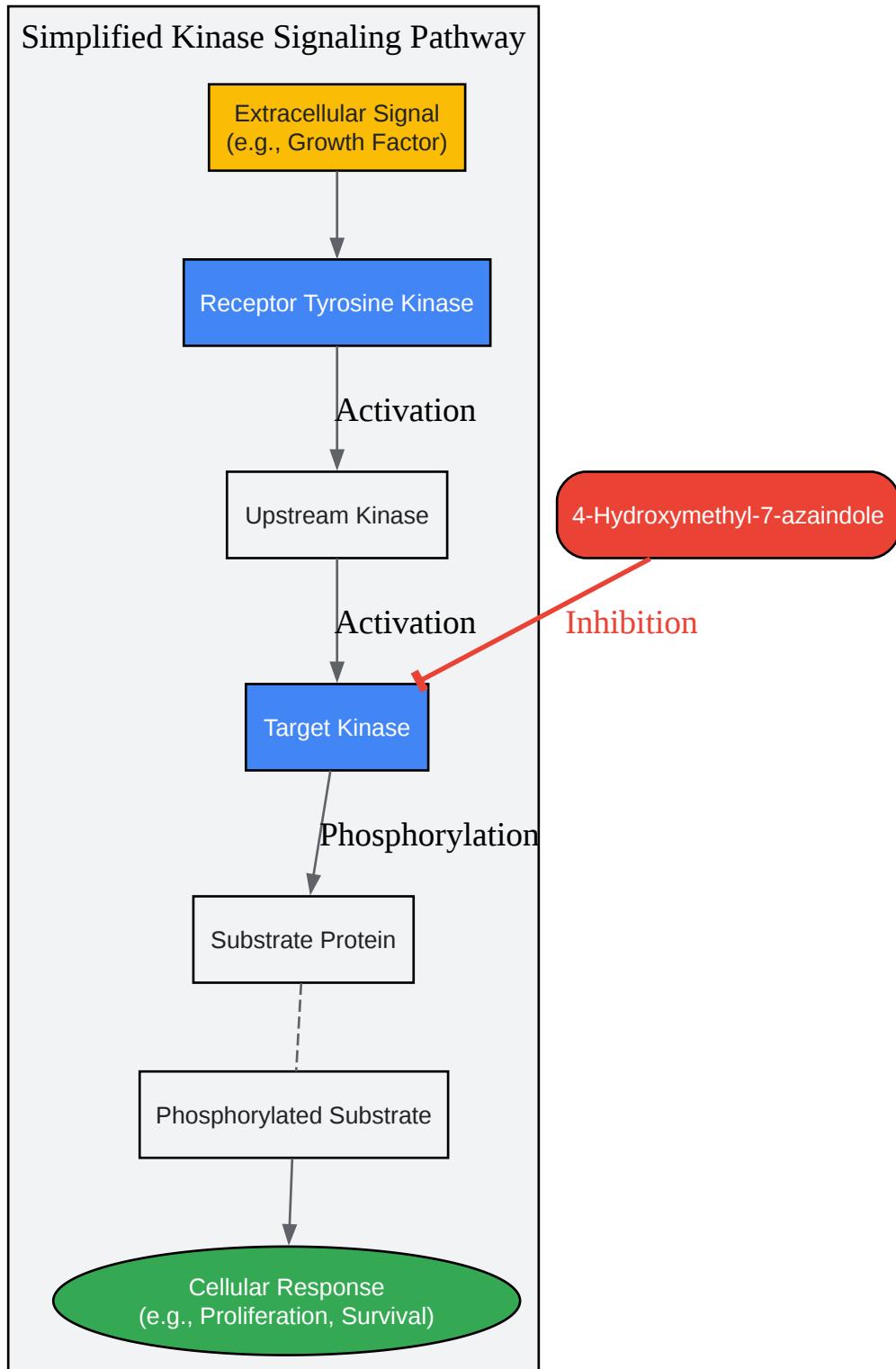
Analytical Characterization

The structure and purity of the synthesized **4-Hydroxymethyl-7-azaindole** should be confirmed by standard analytical techniques:

- ^1H NMR Spectroscopy: To confirm the proton environment of the molecule.
- ^{13}C NMR Spectroscopy: To confirm the carbon framework.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Kinase Inhibition Assay (General Protocol)


This protocol describes a general method to evaluate the inhibitory activity of **4-Hydroxymethyl-7-azaindole** against a target protein kinase.[4][7]


- Compound Preparation: Prepare a stock solution of **4-Hydroxymethyl-7-azaindole** in dimethyl sulfoxide (DMSO). Create a series of dilutions to test a range of concentrations.
- Kinase Reaction Mixture: In a microplate, combine the target kinase, a suitable substrate (e.g., a peptide or protein), and the kinase assay buffer.
- Inhibitor Addition: Add the diluted **4-Hydroxymethyl-7-azaindole** or DMSO (as a vehicle control) to the wells.
- Initiation of Reaction: Start the kinase reaction by adding adenosine triphosphate (ATP).
- Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific period (e.g., 30-60 minutes).
- Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:
 - Radiometric assays: Measuring the incorporation of ^{32}P from $[\gamma^{32}\text{P}]\text{ATP}$ into the substrate.

- Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced.
[7]
- Fluorescence-based assays (e.g., HTRF®): Using fluorescence resonance energy transfer (FRET) with a phospho-specific antibody.[7]
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the half-maximal inhibitory concentration (IC_{50}) value by fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 4-Hydroxymethyl-7-azaindole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1289856#commercial-availability-and-suppliers-of-4-hydroxymethyl-7-azaindole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com